molecular formula C10H15ClN2O2 B2826843 2-[3-(aminomethyl)phenoxy]-N-methylacetamide hydrochloride CAS No. 1803561-67-2

2-[3-(aminomethyl)phenoxy]-N-methylacetamide hydrochloride

Cat. No.: B2826843
CAS No.: 1803561-67-2
M. Wt: 230.69
InChI Key: IVYPONSPIQXWIK-UHFFFAOYSA-N
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Description

2-[3-(aminomethyl)phenoxy]-N-methylacetamide hydrochloride is a chemical compound with a molecular formula of C10H14N2O2·HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an aminomethyl group attached to a phenoxy ring, which is further connected to an N-methylacetamide moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various experimental and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(aminomethyl)phenoxy]-N-methylacetamide hydrochloride typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-[3-(aminomethyl)phenoxy]-N-methylacetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imine or nitrile derivatives.

    Reduction: The compound can be reduced to form secondary amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3-(aminomethyl)phenoxy]-N-methylacetamide hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(aminomethyl)phenoxy]-N-methylacetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the phenoxy ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(aminomethyl)phenoxy]-N-ethylacetamide hydrochloride
  • 2-[3-(aminomethyl)phenoxy]-N-propylacetamide hydrochloride
  • 2-[3-(aminomethyl)phenoxy]-N-butylacetamide hydrochloride

Uniqueness

2-[3-(aminomethyl)phenoxy]-N-methylacetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the N-methylacetamide moiety, in particular, differentiates it from other similar compounds, providing unique reactivity and interaction profiles .

Properties

IUPAC Name

2-[3-(aminomethyl)phenoxy]-N-methylacetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.ClH/c1-12-10(13)7-14-9-4-2-3-8(5-9)6-11;/h2-5H,6-7,11H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYPONSPIQXWIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1=CC=CC(=C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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